2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide
Description
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS2/c1-15(8-5-3-2-4-6-8)9(16)7-17-11-14-13-10(12)18-11/h8H,2-7H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSDUYKNMYXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49721883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Thioether Formation: The thiadiazole derivative is then reacted with 2-chloroacetyl chloride to introduce the thioether linkage.
Amidation: Finally, the compound is reacted with N-cyclohexyl-N-methylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Overview
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is a compound that belongs to the class of thiadiazole derivatives. This compound has gained attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide has been studied for its ability to inhibit bacterial growth. In vitro studies have shown that it effectively targets specific bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound has demonstrated anticancer activity in various studies. It has been found to induce apoptosis (programmed cell death) in cancer cell lines, including glioma cells. The mechanism involves the inhibition of key signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation. This property positions the compound as a potential therapeutic agent in cancer treatment.
Urease Inhibition
One of the notable biochemical applications of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can be beneficial in treating conditions such as urinary tract infections and certain types of kidney stones. Studies have shown that this compound effectively inhibits urease activity, leading to decreased ammonia production and altered pH levels in biological systems.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazoles showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use in antibiotic formulations .
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
- Urease Inhibition Studies : Experimental assays confirmed that this compound significantly reduced urease activity in vitro, suggesting potential applications in treating conditions associated with elevated urea levels.
Mechanism of Action
The mechanism of action of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the human stomach.
Comparison with Similar Compounds
Similar Compounds
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives: These compounds have similar structures but different substituents on the acetamide group.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of the cyclohexyl-methyl group.
Uniqueness
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. Its cyclohexyl-methyl group can influence its lipophilicity and binding affinity to target enzymes.
Biological Activity
The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide belongs to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Structure and Properties
The structural formula of the compound can be represented as follows:
Where , , , and represent the number of respective atoms in the molecular structure. The presence of the thiadiazole ring is crucial for its biological activity.
Antimicrobial Properties
Thiadiazole derivatives, including 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide, have shown significant antimicrobial activity. Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit potent antibacterial and antifungal effects against various strains:
- Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains : Notable activity against Aspergillus niger and Candida albicans.
A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as , outperforming standard antibiotics like itraconazole (MIC = ) .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for cytotoxic effects:
- Mechanism : They may induce apoptosis in cancer cells through various pathways.
- Case Studies : Various derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, some compounds demonstrated a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Comparative Analysis with Similar Compounds
The biological activity of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexyl-N-methylacetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in microbial metabolism.
- Interference with Nucleic Acid Synthesis : These compounds can disrupt DNA/RNA synthesis in pathogens.
- Induction of Oxidative Stress : They may generate reactive oxygen species (ROS), leading to cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
